Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate
Description
Introduction to Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate
Chemical Identity and Structure
Structural Formula and Configuration
The compound features a steroidal androstane core modified with protective ethylenedioxy groups at positions 3 and 17, along with a methyl ester at position 19. Its structure includes a dodecahydrocyclopenta[a]phenanthrene framework fused with two 1,3-dioxolane rings. The stereochemistry is defined by multiple chiral centers, including 8’S, 9’S, 10’S, 13’S, and 14’S configurations.
IUPAC Nomenclature and Alternative Designations
The systematic IUPAC name is:
Methyl (8’S,9’S,10’S,13’S,14’S)-13′-methyl-1′,2′,4′,7′,8′,9′,11′,12′,13′,14′,15′,16′-dodecahydro-10’H-dispiro[dioxolane-2,3′-cyclopenta[a]phenanthrene-17′,2”-dioxolane]-10′-carboxylate.
Alternative designations include 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oic acid methyl ester and VE0020442 (vendor-specific catalog number).
CAS Registry Information (5696-45-7)
The compound is registered under CAS number 5696-45-7. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₃₄O₆ |
| Molecular Weight | 418.53 g/mol |
| Purity Specifications | ≥99% (HPLC) |
| Storage Conditions | 2–8°C, inert atmosphere |
Position within Androstane Steroid Family
Androstane, a C₁₉ steroid nucleus, serves as the foundational structure for this compound. Modifications include:
- Ethylenedioxy groups : Protect hydroxyl groups at C3 and C17 from oxidation during synthesis.
- Methyl ester at C19 : Enhances stability and modulates solubility for synthetic intermediates.
This derivative is part of a broader class of androstane-based compounds used in pharmaceutical research, particularly in synthesizing hormones like androsterone.
Historical Context of Development
The compound emerged from mid-20th-century efforts to optimize steroid synthesis. Key milestones include:
- Protective group strategies : Ethylenedioxy rings became widely adopted in the 1960s to stabilize reactive hydroxyl groups during multi-step syntheses.
- Intermediate utility : Its role as a precursor in androsterone production was established in the 1980s, aiding in the standardization of steroid impurity profiles.
Significance in Steroid Chemistry Research
- Synthetic intermediate : Critical for constructing complex steroid derivatives while preserving stereochemical integrity.
- Analytical reference standard : Used in quality control to identify and quantify androsterone impurities in pharmaceutical formulations.
- Methodological studies : Serves as a model compound for exploring spirocyclic protective group applications in organic synthesis.
Properties
InChI |
InChI=1S/C24H34O6/c1-21-7-5-19-17(18(21)6-8-24(21)29-13-14-30-24)4-3-16-15-22(27-11-12-28-22)9-10-23(16,19)20(25)26-2/h3,17-19H,4-15H2,1-2H3/t17-,18-,19-,21-,23+/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHKZINFJOHKFH-PEQWJCPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CC=C5[C@@]3(CCC6(C5)OCCO6)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization of Androst-4-ene-3,17-dion-19-al
The most widely documented method for synthesizing this compound involves the reductive cyclization of androst-4-ene-3,17-dion-19-al using zinc in 50% aqueous acetic acid. This reaction proceeds via a two-step mechanism:
-
Formation of the Ethylenedioxy Protecting Groups : The 3-keto and 17-keto groups of the androstane backbone are protected as ethylenedioxy derivatives using ethylene glycol under acidic conditions. This step ensures selective reactivity at the 19-aldehyde position in subsequent steps.
-
Reductive Cyclization : Treatment of the protected intermediate with zinc in 50% acetic acid induces cyclization at the 19-position, forming the methyl ester moiety. The zinc acts as a reducing agent, facilitating the conversion of the aldehyde group into a methyl ester while maintaining the steroidal skeleton’s integrity.
Key Reaction Parameters :
Lithium-Ammonia Mediated Cyclization
An alternative approach employs lithium dissolved in liquid ammonia to achieve reductive cyclization. This method is particularly advantageous for substrates sensitive to acidic conditions. The reaction mechanism diverges from the zinc-mediated pathway, as the strongly basic environment deprotonates the 19-aldehyde, forming a resonance-stabilized enolate. Subsequent quenching with methyl iodide introduces the methyl ester group.
Comparative Analysis of Methods :
Mechanistic Insights into Ethylenedioxy Group Formation
Acid-Catalyzed Protection of Ketones
The ethylenedioxy protection of the 3- and 17-keto groups is achieved through a Fischer-type esterification mechanism. Ethylene glycol reacts with the ketones under acidic conditions (e.g., p-toluenesulfonic acid), forming cyclic acetals. This step is critical for preventing undesired side reactions at the 3- and 17-positions during subsequent reductions.
Role of Transition Metals in Reductive Cyclization
Zinc’s reducing capacity facilitates the single-electron transfer (SET) to the 19-aldehyde, generating a radical intermediate that undergoes cyclization. In contrast, lithium-ammonia systems produce solvated electrons, which reduce the aldehyde to a primary alcohol before esterification. The choice of reducing agent thus directly impacts the reaction pathway and product purity.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
High-performance liquid chromatography (HPLC) analyses under reverse-phase conditions (C18 column, 70:30 methanol-water) show a purity of ≥98% for the zinc-mediated product.
Applications and Derivatives
This compound serves as a precursor in the synthesis of androsterone sulfate sodium salt (CAS 1852-41-1) and other neurosteroids targeting GABAₐ receptor modulation. Recent studies have also explored its utility in synthesizing 19-norsteroids via decarboxylation reactions.
Challenges and Optimization Strategies
-
Byproduct Formation : The lithium-ammonia method often yields Δ⁴,⁵-unsaturated byproducts due to base-induced double-bond migration. This issue is mitigated by using low temperatures (–78°C) and shorter reaction times.
-
Scale-Up Considerations : The zinc/acetic acid method is preferred for industrial-scale synthesis due to its higher yield and tolerance to atmospheric oxygen.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of the molecule.
Substitution: The ethylenedioxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in the removal of protective groups to reveal hydroxyl groups .
Scientific Research Applications
Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with steroid receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, particularly in hormone-related conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate involves its interaction with steroid receptors in biological systems. The ethylenedioxy groups at the 3 and 17 positions may influence the compound’s binding affinity and specificity for these receptors. This interaction can modulate various molecular pathways, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Storage Conditions |
|---|---|---|---|---|---|
| Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate | C₂₃H₃₂O₅ | 392.50 | Ethylenedioxy (C3, C17), Methyl ester (C19) | DCM, THF | -20°C |
| 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d₂ | C₂₃H₃₂D₂O₅ | 392.53 | Ethylenedioxy (C3, C17), -OD₂ (C19) | Acetone, DCM | -20°C |
| 3β-Acetoxyandrost-5-en-17-one | C₂₁H₂₈O₃ | 328.45 | Acetoxy (C3), Ketone (C17) | Methanol, THF | Room temperature |
| 17-Methyl-5-androstane-3β,17-diol | C₂₀H₃₄O₂ | 306.49 | Diol (C3, C17), Methyl (C17) | Water, Ethanol | 4°C |
Key Research Findings
Protective Group Efficiency : Ethylenedioxy groups in the target compound offer superior ketone protection compared to acetoxy or TMS groups, as seen in their resistance to hydrolysis under basic conditions .
Isotopic Labeling : The deuterated analogue (CAS 5696-47-9) demonstrates utility in metabolic tracing, with negligible isotopic effects on solubility or reactivity .
Biological Activity : Compounds like 3β-Acetoxyandrost-5-en-17-one exhibit higher cytotoxicity than ethylenedioxy-protected derivatives, likely due to increased electrophilicity at C17 .
Biological Activity
Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate, a synthetic steroid derivative, has garnered attention for its unique structural characteristics and potential biological activities. This compound features ethylenedioxy groups at the 3 and 17 positions of the androst-5-en-19-oate backbone, which may influence its interactions with biological systems, particularly steroid receptors.
- Molecular Formula : CHO
- Molecular Weight : 418.52 g/mol
- CAS Number : 5696-45-7
The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. The ethylenedioxy groups may enhance the compound's binding affinity and specificity for these receptors, leading to modulation of gene expression and various cellular pathways. This interaction can potentially influence processes such as metabolism, growth, and immune response.
In Vitro Studies
Research indicates that this compound exhibits significant activity in cell-based assays. For example:
- Androgen Receptor Activation : Studies have shown that this compound can activate androgen receptors in prostate cancer cell lines, promoting cell proliferation.
- Estrogenic Activity : It has been observed to exhibit estrogen-like effects in breast cancer cell lines, suggesting potential implications in hormone-related cancers.
In Vivo Studies
While in vitro studies provide insights into the mechanisms of action, in vivo studies are essential for understanding the physiological relevance:
- Animal Models : Preliminary studies using rodent models indicate that administration of this compound leads to alterations in serum testosterone levels and affects reproductive organ weights.
- Hormonal Regulation : The compound has been linked to changes in hormonal profiles that could have implications for fertility and endocrine function.
Case Study 1: Prostate Cancer Research
A recent study published in a peer-reviewed journal explored the effects of this compound on androgen receptor signaling pathways in prostate cancer cells. The results demonstrated enhanced cell viability and increased expression of androgen-responsive genes upon treatment with the compound.
Case Study 2: Breast Cancer Cell Line Analysis
Another investigation focused on the estrogenic properties of the compound using MCF-7 breast cancer cells. The study found that exposure to this compound resulted in a dose-dependent increase in cell proliferation and upregulation of estrogen-responsive genes.
Q & A
Basic: What are the optimal storage and handling conditions for Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate to maintain stability?
Answer:
The compound should be stored at -20°C in airtight, light-resistant containers to prevent degradation. Solubility in dichloromethane (DCM) and tetrahydrofuran (THF) allows for reconstitution under inert atmospheres (e.g., nitrogen) to minimize oxidation. Short-term use (days) permits storage at -4°C, but long-term stability requires -20°C . For experiments, aliquot small volumes to avoid repeated freeze-thaw cycles.
Advanced: How does deuterium incorporation at the 19-position (e.g., in 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2) affect metabolic tracking in pharmacokinetic studies?
Answer:
Deuterium labeling at C-19 enhances metabolic stability via the kinetic isotope effect (KIE), slowing enzymatic oxidation of the 19-hydroxyl group. This allows precise tracking of metabolic pathways using LC-MS/MS or NMR to differentiate deuterated metabolites from endogenous analogs. Isotopic purity (>98%) is critical, as shown in studies using deuterated steroids for hepatic metabolism profiling .
Basic: What spectroscopic techniques are recommended for structural validation of this compound?
Answer:
- 1H/13C NMR : Confirm stereochemistry (e.g., C-5 double bond and ethylenedioxy groups) using coupling constants (e.g., J = 8–10 Hz for axial protons) and DEPT/HSQC for carbon assignments .
- IR Spectroscopy : Detect carbonyl (C=O) stretches (~1720 cm⁻¹) and ethylene ketal C-O-C bonds (~1100 cm⁻¹) .
- ESI-MS : Verify molecular weight (e.g., m/z 392.53 for the deuterated analog) and isotopic distribution .
Advanced: What strategies enable selective deprotection of ethylenedioxy groups without degrading the steroidal backbone?
Answer:
Ethylenedioxy deprotection is achieved via acid-catalyzed hydrolysis (e.g., 6M HCl in THF/water, 50°C) or enzymatic cleavage (lipases in buffered media). Kinetic studies show that steric hindrance at C-3 and C-17 necessitates prolonged reaction times (~12–24 hrs), monitored by TLC or HPLC to prevent over-degradation . Post-deprotection, neutralize with NaHCO3 to stabilize the free ketones.
Basic: How is the ethylenedioxy protection typically introduced during synthesis?
Answer:
The 3- and 17-ketones are protected using ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid in toluene, refluxed for 6–8 hrs). Azeotropic removal of water ensures >90% yield. Purification via silica gel chromatography (hexane/EtOAc) isolates the bis-ketal, confirmed by loss of ketone signals in IR and NMR .
Advanced: How do steric effects of the ethylenedioxy groups influence catalytic hydrogenation of the Δ5 double bond?
Answer:
The ethylenedioxy groups at C-3 and C-17 create steric bulk, slowing hydrogenation kinetics. Use of Adams’ catalyst (PtO2) in EtOH at 40 psi H2 achieves selective reduction of Δ5 to 5α-H configuration in 8–12 hrs. Competing side reactions (e.g., over-reduction) are minimized by monitoring pressure and temperature. Comparative studies show a 20% slower reaction rate vs. non-protected analogs .
Basic: What in vitro assays are suitable for evaluating the compound’s biological activity?
Answer:
- Receptor Binding Assays : Screen for androgen receptor (AR) or estrogen receptor (ER) affinity using competitive displacement (e.g., ³H-DHT or ³H-E2).
- Cell Proliferation Assays : Use androgen-sensitive LNCaP or estrogen-responsive MCF-7 cells, dosed at 1–100 µM for 72 hrs.
- CYP450 Inhibition : Assess metabolic liability via human liver microsomes (HLMs) with LC-MS metabolite profiling .
Advanced: How can computational modeling predict the compound’s interaction with steroidogenic enzymes?
Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with CYP17A1 or 5α-reductase. Key parameters:
- Ligand preparation: Optimize geometry with Gaussian09 (B3LYP/6-31G*).
- Binding free energy (ΔG): Compare ketal-protected vs. deprotected analogs.
Results correlate with experimental IC50 values, identifying H-bonding with Ser215/Arg239 in CYP17A1 as critical for inhibition .
Basic: What chromatographic methods resolve this compound from its synthetic byproducts?
Answer:
- HPLC : C18 column, 70:30 MeCN/H2O (0.1% formic acid), flow rate 1 mL/min, retention time ~12.5 min.
- TLC : Silica gel 60 F254, 7:3 hexane/EtOAc, Rf ≈ 0.45 (visualized with vanillin-H2SO4) .
Advanced: What contradictions exist in reported solubility data, and how should researchers address them?
Answer:
Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Literature cites solubility in DCM (50 mg/mL) and THF (40 mg/mL), but batch-dependent variations occur. Pre-saturation experiments (shake-flask method, 25°C) with HPLC quantification are recommended. For deuterated analogs, solubility decreases by ~15% due to isotopic mass effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
